Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro-
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Overview
Description
Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro- is a complex organic compound with a unique structure that includes an anthracene moiety and a trifluoroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro- typically involves the reaction of anthracene derivatives with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions may produce hydroxyanthracene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various anthracene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include binding to active sites, altering enzyme activity, or modulating receptor functions. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-2,2-difluoroacetamide
- N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-2-(2-naphthyloxy)acetamide
- N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-4-methoxybenzamide
Uniqueness
Compared to similar compounds, Acetamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2,2,2-trifluoro- is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
126050-17-7 |
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Molecular Formula |
C16H8F3NO3 |
Molecular Weight |
319.23 g/mol |
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H8F3NO3/c17-16(18,19)15(23)20-11-7-3-6-10-12(11)14(22)9-5-2-1-4-8(9)13(10)21/h1-7H,(H,20,23) |
InChI Key |
CDSVEUZALKZMDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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